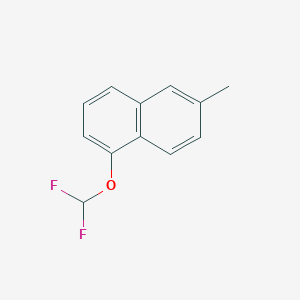

![molecular formula C9H6N4O2 B11896881 Methyl 5-cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B11896881.png)

Methyl 5-cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 5-cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate de méthyle est un composé hétérocyclique appartenant à la famille des pyrrolopyrimidines. Ce composé se caractérise par sa structure unique, qui comprend un noyau pyrrolo[2,3-D]pyrimidine avec un groupe cyano en position 5 et un ester carboxylate en position 4. Il a suscité un intérêt significatif dans les domaines de la chimie médicinale et de la recherche pharmaceutique en raison de ses activités biologiques potentielles.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 5-cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate de méthyle implique généralement plusieurs étapes. Une méthode courante comprend les étapes suivantes :

Préparation du 2-cyano-4,4-diméthoxybutanoate d’éthyle : Ceci est réalisé en couplant le 2-cyanoacétate d’éthyle avec le 2-bromo-1,1-diméthoxyéthane.

Formation du 6-amino-5-(2,2-diméthoxyéthyl)pyrimidin-4-ol : Cette étape implique l’addition de la formamidine au 2-cyano-4,4-diméthoxybutanoate d’éthyle.

Conversion en 7H-pyrrolo[2,3-D]pyrimidin-4-ol : L’intermédiaire est ensuite cyclisé pour former le noyau pyrrolo[2,3-D]pyrimidine.

Conversion finale en 5-cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate de méthyle : La dernière étape implique l’estérification du groupe carboxylate.

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais elles sont optimisées pour la production à grande échelle. Cela inclut l’utilisation de réactions à haut rendement, de techniques de purification efficaces et de réactifs économiques.

Analyse Des Réactions Chimiques

Types de réactions

Le 5-cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate de méthyle peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour introduire des groupes fonctionnels supplémentaires.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier le groupe cyano ou d’autres groupes fonctionnels.

Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, en particulier aux groupes cyano et ester.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que l’hydrure de lithium aluminium ou le borohydrure de sodium sont souvent utilisés.

Substitution : Des réactifs tels que les halogénures d’alkyle, les amines et d’autres nucléophiles peuvent être utilisés dans des conditions appropriées.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des amines ou des alcools.

Applications de la recherche scientifique

Le 5-cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate de méthyle a plusieurs applications en recherche scientifique :

Chimie médicinale : Il est étudié pour son potentiel en tant qu’inhibiteur de kinase et sa capacité à induire l’apoptose dans les cellules cancéreuses.

Recherche biologique : Le composé est utilisé dans des études liées à la régulation du cycle cellulaire et aux voies de transduction du signal.

Développement pharmaceutique : Il sert de composé de tête pour le développement de nouveaux agents thérapeutiques ciblant diverses maladies.

Applications industrielles : La structure unique du composé en fait un intermédiaire précieux dans la synthèse de molécules plus complexes.

Applications De Recherche Scientifique

Methyl 5-cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor and its ability to induce apoptosis in cancer cells.

Biological Research: The compound is used in studies related to cell cycle regulation and signal transduction pathways.

Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents targeting various diseases.

Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

Mécanisme D'action

Le mécanisme d’action du 5-cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate de méthyle implique son interaction avec des cibles moléculaires spécifiques. Il agit comme un inhibiteur de kinase multi-cible, affectant des enzymes telles que EGFR, Her2, VEGFR2 et CDK2. Le composé induit l’arrêt du cycle cellulaire et l’apoptose en modulant l’activité de protéines pro-apoptotiques telles que la caspase-3 et Bax, tout en régulant à la baisse les protéines anti-apoptotiques telles que Bcl-2 .

Comparaison Avec Des Composés Similaires

Composés similaires

Dérivés de pyrrolo[2,3-D]pyrimidine : Il s’agit de composés ayant des structures de base similaires, mais des substituants différents, tels que des dérivés halogénés.

Dérivés de pyrido[2,3-D]pyrimidine : Ces composés ont un noyau pyrimidine similaire, mais diffèrent par la structure du cycle fusionné.

Unicité

Le 5-cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate de méthyle est unique en raison de son motif de substitution spécifique, qui confère des activités biologiques distinctes. Sa combinaison d’un groupe cyano et d’un ester carboxylate en fait un échafaudage polyvalent pour d’autres modifications chimiques et évaluations biologiques .

Propriétés

Formule moléculaire |

C9H6N4O2 |

|---|---|

Poids moléculaire |

202.17 g/mol |

Nom IUPAC |

methyl 5-cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate |

InChI |

InChI=1S/C9H6N4O2/c1-15-9(14)7-6-5(2-10)3-11-8(6)13-4-12-7/h3-4H,1H3,(H,11,12,13) |

Clé InChI |

NBMPNKDCAXFWJD-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)C1=C2C(=CNC2=NC=N1)C#N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methoxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11896801.png)

![1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11896813.png)

![3-(1-Methylimidazo[1,5-a]pyridin-3-yl)propanoic acid](/img/structure/B11896831.png)

![Thiazolo[4,5-h]isoquinolin-2(3H)-one](/img/structure/B11896835.png)